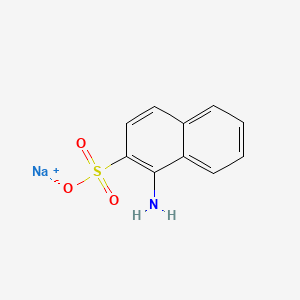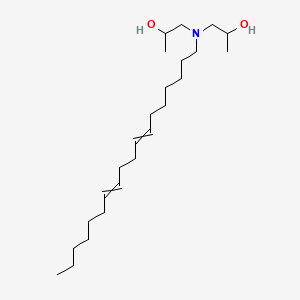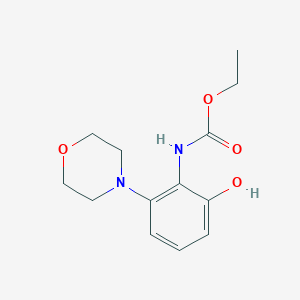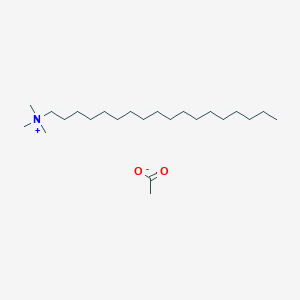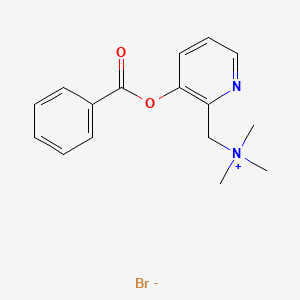
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a trimethylammonium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) typically involves multiple steps. One common method includes the alkylation of 3-hydroxy-2-pyridine with trimethylamine in the presence of a suitable base to form the trimethylammonium salt. This intermediate is then reacted with benzoic acid or its derivatives to form the ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The hydroxy group in the pyridine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the ester group into an alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium chloride (NaCl) or sodium iodide (NaI) in polar solvents like acetone or ethanol.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include alcohols.
- Substitution products include the corresponding halide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: In biological research, it may be used as a probe to study enzyme activity or as a ligand in receptor binding studies.
Industry: In the industrial sector, it can be used in the production of specialty chemicals or as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxy group and the trimethylammonium group play crucial roles in binding to these targets, leading to modulation of their activity. The ester group may also undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium chloride
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium iodide
- ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium acetate
Uniqueness: The uniqueness of ((3-Hydroxy-2-pyridyl)methyl)trimethylammonium bromide benzoate (ester) lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzoate ester group differentiates it from other similar compounds and may influence its solubility, stability, and overall pharmacokinetic properties.
Propiedades
Número CAS |
66967-90-6 |
|---|---|
Fórmula molecular |
C16H19BrN2O2 |
Peso molecular |
351.24 g/mol |
Nombre IUPAC |
(3-benzoyloxypyridin-2-yl)methyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H19N2O2.BrH/c1-18(2,3)12-14-15(10-7-11-17-14)20-16(19)13-8-5-4-6-9-13;/h4-11H,12H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PVGLPFPBVIFOSB-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CC1=C(C=CC=N1)OC(=O)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


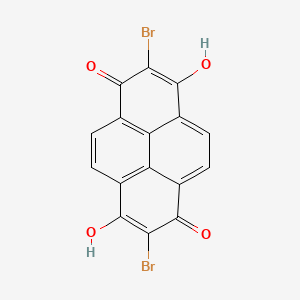
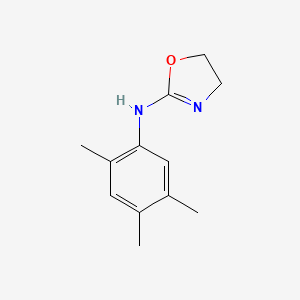
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13770623.png)
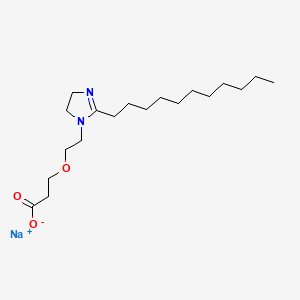

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenyl)sulfonylacetic acid](/img/structure/B13770671.png)
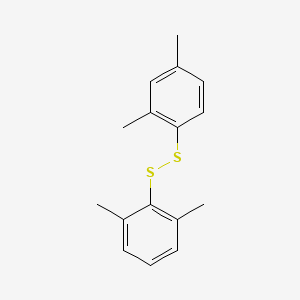
![4-[(2-Chlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13770677.png)
